Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate
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Overview
Description
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is a carbohydrate derivative used primarily in proteomics research. It is a complex molecule with the molecular formula C23H36O11 and a molecular weight of 488.53 g/mol . This compound is known for its role in various biochemical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate involves the esterification of glucuronic acid derivatives. The process typically includes the use of isobutyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isobutyryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: This compound is explored for its potential in drug delivery systems and as a prodrug for targeted therapy.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various synthetic processes
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosidases, leading to the formation of active metabolites. These metabolites can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetra-o-acetyl-beta-d-glucopyranuronate: Similar in structure but with acetyl groups instead of isobutyryl groups.
Methyl 1,2,3,4-tetra-o-propionyl-beta-d-glucopyranuronate: Contains propionyl groups instead of isobutyryl groups.
Uniqueness
Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is unique due to its specific isobutyryl ester groups, which confer distinct chemical properties and reactivity. These properties make it particularly useful in specific synthetic and biochemical applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15-,16-,17+,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMOIPHVGPMCMF-RLAOKGOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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